molecular formula C26H27N3O6S B11444714 N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11444714
M. Wt: 509.6 g/mol
InChI Key: RCFPHZMNVAPQLD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a structurally complex heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is substituted with a 2,5-dimethoxyphenyl acetamide group at position 1 and a 4-ethoxyphenyl group at position 3, along with methyl groups at positions 5 and 4. The compound’s design integrates multiple pharmacophoric elements, including the thienopyrimidine ring (known for kinase inhibition and antimicrobial activity) and substituted aryl groups that modulate solubility, bioavailability, and target binding .

Properties

Molecular Formula

C26H27N3O6S

Molecular Weight

509.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H27N3O6S/c1-6-35-18-9-7-17(8-10-18)29-24(31)23-15(2)16(3)36-25(23)28(26(29)32)14-22(30)27-20-13-19(33-4)11-12-21(20)34-5/h7-13H,6,14H2,1-5H3,(H,27,30)

InChI Key

RCFPHZMNVAPQLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)SC(=C3C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituents, physicochemical properties, and synthesis yields.

Compound ID & Reference Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data
Target Compound Thieno[2,3-d]pyrimidine 2,5-Dimethoxyphenyl, 4-ethoxyphenyl, 5,6-dimethyl, 2,4-dioxo N/A N/A Hypothetical IR: ~1,730 cm⁻¹ (C=O), ~3,390 cm⁻¹ (NH)
Compound 24 Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine 7-Methyl, phenylamino, acetylated side chain 73 143–145 IR: 3,390 (NH), 1,730 (C=O); ¹H-NMR: δ 2.10 (COCH₃), 7.37–7.47 (Ar-H)
Compound 5.6 Dihydropyrimidine 2,3-Dichlorophenyl, methylpyrimidinylthio 80 230–232 ¹H-NMR: δ 10.10 (NHCO), 7.82 (Ar-H); MS: m/z 344.21 [M+H]⁺
Compound 3c Thiazolidinone-acetamide hybrid 4-Nitrophenyl, methoxyphenoxy, dioxothiazolidinylidene N/A N/A IR: 1,667 cm⁻¹ (C=O); MS: m/z 430.2 [M+1]⁺; ¹H-NMR: δ 3.8 (-OCH₃), 8.1 (-C=CH)
Compound 24 Cyclopenta-thieno[2,3-d]pyrimidine 3-(6,7-Dihydrocyclopenta), phenylacetamide 53 197–198 ¹H-NMR: δ 9.78 (NH); LC-MS: m/z 326.0 [M+H]⁺

Structural and Functional Differences

Core Modifications: The target compound’s thieno[2,3-d]pyrimidine core is distinct from the pyrido-thieno-pyrimidine in and the cyclopenta-thieno-pyrimidine in . These variations influence ring strain, π-π stacking, and binding to biological targets. The 5,6-dimethyl and 2,4-dioxo groups in the target compound enhance electron-withdrawing effects compared to the 4-oxo substituent in and the tetrahydro rings in .

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound improves lipophilicity relative to the 2,3-dichlorophenyl group in , which may reduce metabolic stability.

Synthetic Accessibility: Yields for analogous compounds range from 53% (cyclopenta-thieno-pyrimidine ) to 80% (dihydropyrimidine ), suggesting that steric hindrance from bulky substituents (e.g., ethoxyphenyl) may reduce reaction efficiency.

Pharmacological Implications

  • Electron-Deficient Cores : The target’s 2,4-dioxo groups mimic features of kinase inhibitors (e.g., ATP-competitive binding), as seen in pyrimidine-based analogs .
  • Aryl Substituents : The dimethoxy and ethoxy groups may enhance blood-brain barrier penetration compared to the nitrophenyl group in , which is typically associated with toxicity.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a distinctive structure that incorporates multiple functional groups, contributing to its biological activity. The molecular formula is C₃₁H₃₃N₃O₄S, with a molecular weight of approximately 525.68 g/mol. Its structure includes:

  • Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Thieno[2,3-d]pyrimidine core : Known for various biological activities, including antimicrobial effects.
  • Ethoxyphenyl substituent : Potentially increases the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Activity against Gram-positive bacteria : Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
  • Antifungal properties : Certain derivatives have also demonstrated activity against drug-resistant strains of Candida species .

Anticancer Activity

The anticancer potential of compounds related to this structure has been evaluated in various studies:

  • Cytotoxicity against cancer cell lines : Research indicates that some derivatives exhibit potent cytotoxic effects on breast cancer cell lines (e.g., MCF-7), with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Mechanism of action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved Effects
AntimicrobialMRSA, VRESignificant antibacterial activity
AntifungalDrug-resistant Candida speciesEffective antifungal properties
AnticancerMCF-7 (breast cancer)Cytotoxicity with IC50 < 1.72 μg/mL

Study 1: Antimicrobial Evaluation

In a study examining various thieno[2,3-d]pyrimidine derivatives, the compound was tested for its ability to inhibit the growth of resistant bacterial strains. Results showed that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL against MRSA and VRE .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The derivative demonstrated an IC50 value of 1.72 μg/mL against MCF-7 cells. Molecular docking studies indicated strong binding affinities to target proteins involved in cell cycle regulation .

Q & A

Q. What are the key steps in synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the thieno[2,3-d]pyrimidinone core via cyclization under reflux conditions.
  • Substitution : Introduction of the 4-ethoxyphenyl and acetamide groups using nucleophilic aromatic substitution or condensation reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Key reagents and conditions :

  • Catalysts: Palladium or copper-based catalysts for coupling steps .
  • Solvents: Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile .
  • Temperature: Controlled heating (e.g., 80–120°C) for optimal yield .

Q. How is the compound characterized to confirm structural integrity?

Methodological approach :

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • 13C NMR confirms carbonyl (C=O) and aromatic carbons.

Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

Elemental Analysis : Ensures purity by matching experimental vs. calculated C, H, N, and S percentages .

Q. What are the compound’s stability and solubility profiles?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .
  • Stability : Stable under neutral pH and inert atmospheres but sensitive to prolonged light exposure. Store at -20°C in amber vials .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yield and purity?

Methodological strategies :

  • Temperature modulation : Higher yields (e.g., 80%) are achieved at 100°C vs. lower temperatures .
  • Catalyst screening : Palladium catalysts improve coupling efficiency in heterocycle formation .
  • Reaction time : Extended durations (12–24 hrs) ensure completion of multi-step reactions .

Case study : A similar thienopyrimidine derivative showed a 20% yield increase when the reaction time was extended from 6 to 18 hours .

Q. How to resolve contradictions in spectroscopic data during characterization?

Approach :

  • Complementary techniques : Use IR spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹) if NMR data is ambiguous .
  • X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., as done for analogous compounds in ).
  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

Q. What mechanistic insights exist for key reactions in the synthesis?

Proposed mechanisms :

  • Cyclization : Base-mediated intramolecular attack forms the thienopyrimidinone ring .
  • Substitution : The acetamide group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) .

Example : In a related compound, isotopic labeling confirmed that the pyrimidine ring forms via a keto-enol tautomerization pathway .

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) insights :

  • Substituent effects :
    • 4-Ethoxyphenyl : Enhances lipophilicity and target binding .
    • 5,6-Dimethyl groups : Improve metabolic stability by steric hindrance .

Case study : Replacing the 4-ethoxyphenyl with a fluorophenyl group in a similar compound reduced IC50 values by 50% in kinase inhibition assays .

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